methyl (S)-2-(methoxymethoxy)propionate methyl (S)-2-(methoxymethoxy)propionate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13959783
InChI: InChI=1S/C6H12O4/c1-5(6(7)9-3)10-4-8-2/h5H,4H2,1-3H3/t5-/m0/s1
SMILES:
Molecular Formula: C6H12O4
Molecular Weight: 148.16 g/mol

methyl (S)-2-(methoxymethoxy)propionate

CAS No.:

Cat. No.: VC13959783

Molecular Formula: C6H12O4

Molecular Weight: 148.16 g/mol

* For research use only. Not for human or veterinary use.

methyl (S)-2-(methoxymethoxy)propionate -

Specification

Molecular Formula C6H12O4
Molecular Weight 148.16 g/mol
IUPAC Name methyl (2S)-2-(methoxymethoxy)propanoate
Standard InChI InChI=1S/C6H12O4/c1-5(6(7)9-3)10-4-8-2/h5H,4H2,1-3H3/t5-/m0/s1
Standard InChI Key DKMBOSHAQSWAIK-YFKPBYRVSA-N
Isomeric SMILES C[C@@H](C(=O)OC)OCOC
Canonical SMILES CC(C(=O)OC)OCOC

Introduction

Chemical Structure and Stereochemical Significance

Molecular Architecture

Methyl (S)-2-(methoxymethoxy)propionate (C₆H₁₂O₄) features a propanoate ester backbone substituted at the second carbon with a methoxymethoxy (-OCH₂OCH₃) group. The (S)-configuration at the chiral center (C2) differentiates it from its (R)-enantiomer. The molecular weight is 148.16 g/mol, as calculated from its formula . The IUPAC name, methyl 2-(methoxymethoxy)propanoate, reflects its ester and ether functionalities .

Key Structural Attributes:

  • SMILES: CC(C(=O)OC)OCOC

  • InChIKey: DKMBOSHAQSWAIK-UHFFFAOYSA-N

  • 3D Conformation: The methoxymethoxy group adopts a gauche conformation relative to the ester carbonyl, minimizing steric hindrance .

Synthesis and Production

Catalytic Etherification of Methyl Lactate

A related synthesis for methyl 2-methoxypropionate (C₅H₁₀O₃) involves gas-phase etherification of methyl lactate over a NaH₂PO₄/SiO₂ catalyst at 260°C . While this method achieves 92% yield for the methoxy derivative , adapting it to produce the methoxymethoxy analog would require:

  • Substituting methanol with methoxymethanol in the etherification step.

  • Chiral retention: Using (S)-methyl lactate as the starting material to preserve stereochemistry.

Challenges:

  • Thermal Stability: Methoxymethanol’s lower boiling point (~115°C) compared to methanol may necessitate reduced reaction temperatures.

  • Catalyst Selectivity: Ensuring the catalyst promotes etherification without racemization remains unverified in published protocols .

Alternative Routes via Mitsunobu Reaction

Physical and Chemical Properties

Thermodynamic Data

While direct measurements for methyl (S)-2-(methoxymethoxy)propionate are absent, analog esters provide insights:

  • Boiling Point: Estimated at 180–190°C (cf. methyl propionate: 79.8°C ).

  • Vapor Pressure: Modeled using the Antoine equation parameters for methyl propionate :

    log10(P)=4.039861155.987T65.979\log_{10}(P) = 4.03986 - \frac{1155.987}{T - 65.979}

    where PP is in bar and TT in Kelvin.

Solubility and Reactivity

  • Solubility: Miscible with polar aprotic solvents (e.g., DMF, DMSO) due to ester and ether functionalities.

  • Hydrolysis Sensitivity: The ester group is susceptible to basic hydrolysis, yielding 2-(methoxymethoxy)propionic acid.

Applications in Organic Synthesis

Chiral Building Block

The (S)-enantiomer serves as a precursor for:

  • Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Chirally pure profen derivatives.

  • Agrochemicals: Enantioselective herbicides requiring specific configurations for bioactivity.

Polymer Chemistry

Incorporating the methoxymethoxy group into polyesters could enhance solubility and lower glass transition temperatures (TgT_g), though this application remains theoretical without experimental validation.

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